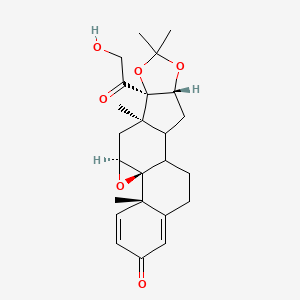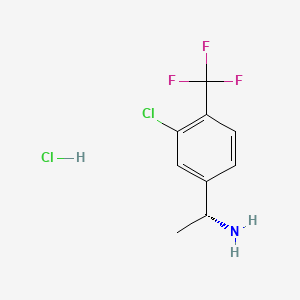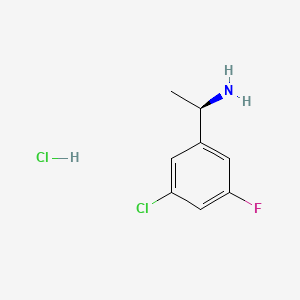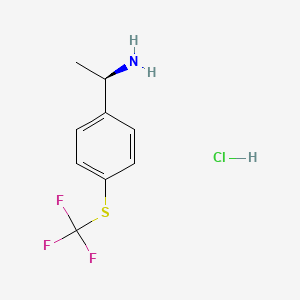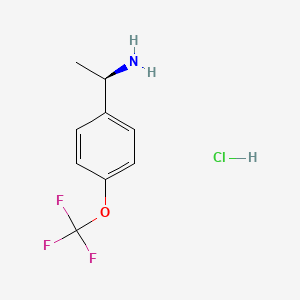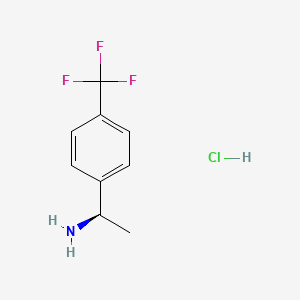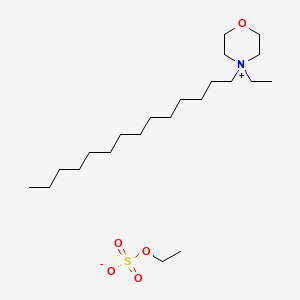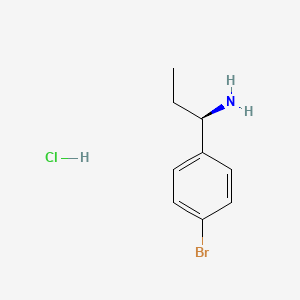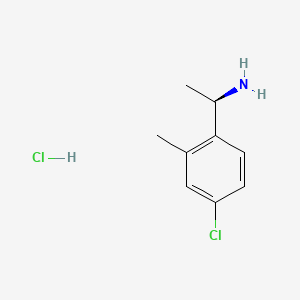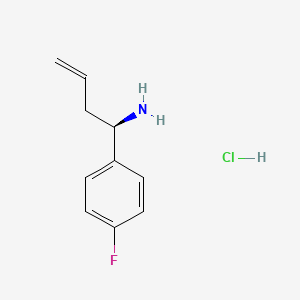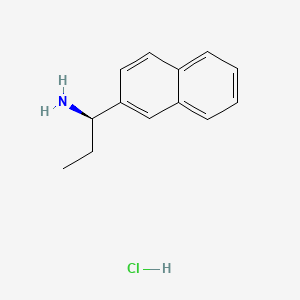![molecular formula C12H21NO3 B591911 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine CAS No. 127562-53-2](/img/structure/B591911.png)
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
Descripción general
Descripción
“4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine” is a chemical compound . It’s used in proteomics research . The molecular formula is C12H21NO3 and the molecular weight is 227.3 .
Synthesis Analysis
The synthesis of this compound involves several stages . The reaction conditions involve the use of hydrogen chloride and water in tetrahydrofuran for 17 hours, followed by the addition of water and sodium hydrogencarbonate . The yield of the reaction is reported to be 87% .Molecular Structure Analysis
The molecular structure of “4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine” consists of 27 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecule contains a total of 53 bonds, including 26 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 tertiary amine (aliphatic), and 3 ethers (aliphatic) .Chemical Reactions Analysis
The compound has been used in the synthesis of other compounds . For instance, it was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .Physical And Chemical Properties Analysis
The compound is a clear colorless to yellowish liquid . It has a molecular weight of 227.3 and a molecular formula of C12H21NO3 .Aplicaciones Científicas De Investigación
Preparation of Potent Analgesic Compounds
“4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine” is used in the preparation of a series of potent analgesic compounds . These compounds can be used for pain relief in various medical conditions.
Synthesis of Tritium Labelled Probes
This compound is also used as a building block in the synthesis of tritium labelled probes . These probes are used in autoradiography studies of the dopamine reuptake complex, which is important in understanding neurological disorders such as Parkinson’s disease and schizophrenia.
Microwave-Assisted Reductive Amination
It has been used in a study of microwave-assisted reductive amination . This process is important in the synthesis of amines, which are key intermediates in the production of many pharmaceuticals.
Aromatization Process
Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives . These derivatives include serotonin, melatonin, and bufotenin, which are important neurotransmitters in the human body.
Industrial Testing Applications
The compound is used in various industrial testing applications . However, the specific details of these applications are not readily available.
Research Use
The compound is marked as “Research Use Only” (RUO), indicating its primary use in scientific research . It’s used in a variety of experimental setups to understand its properties and potential applications.
Safety and Hazards
The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary targets of 4-(1,4-Dioxaspiro[4It is known that this compound is an intermediate in the synthesis of other compounds .
Mode of Action
The exact mode of action of 4-(1,4-Dioxaspiro[4It is used as an intermediate in the synthesis of other compounds, suggesting it may interact with various targets depending on the final compound it is used to produce .
Biochemical Pathways
The specific biochemical pathways affected by 4-(1,4-Dioxaspiro[4As an intermediate, its effects on biochemical pathways would likely depend on the final compound it is used to synthesize .
Result of Action
The molecular and cellular effects of 4-(1,4-Dioxaspiro[4As an intermediate, its effects would likely depend on the final compound it is used to synthesize .
Propiedades
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-3-12(15-9-10-16-12)4-2-11(1)13-5-7-14-8-6-13/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGLFTXYDPTSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3CCOCC3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704894 | |
| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | |
CAS RN |
127562-53-2 | |
| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


